molecular formula C14H16N4OS B2684541 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1311674-95-9

1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B2684541
CAS No.: 1311674-95-9
M. Wt: 288.37
InChI Key: JFCVFSCKQRATQL-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with:

  • A prop-2-yn-1-yl group (alkynyl substituent) at the N1 position.
  • A 1,2,4-oxadiazole ring at the N4 position, linked via a methyl group. The oxadiazole is further substituted with a thiophen-2-yl group at the C3 position. Its structure combines π-electron-rich heterocycles (thiophene, oxadiazole) with a flexible piperazine backbone, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-2-5-17-6-8-18(9-7-17)11-13-15-14(16-19-13)12-4-3-10-20-12/h1,3-4,10H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCVFSCKQRATQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the propynyl group and the thiophenyl-oxadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenated reagents, acids, or bases under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene moiety may enhance this activity through synergistic effects.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Recent studies on similar oxadiazole derivatives have reported cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Piperazine derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine have shown promise in reducing inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a study focused on synthesizing novel oxadiazole derivatives, a series of compounds were evaluated for their biological activities. Among these, specific derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Piperazine-based Anticancer Agents

Another research effort involved synthesizing piperazine-based compounds and assessing their anticancer properties. Several derivatives exhibited moderate to high cytotoxicity against various cancer cell lines. The study concluded that modifications at the piperazine nitrogen significantly influenced the anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in:

Heterocyclic core : Piperazine vs. morpholine, piperidine, or pyrrolidine.

Oxadiazole substituents : Thiophen-2-yl vs. aryl groups (e.g., phenyl, trifluoromethylphenyl).

Additional functional groups : Propynyl, trifluoromethyl, or halogen substituents.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Weight Heterocyclic Core Oxadiazole Substituent Key Functional Groups Biological Activity (IC50 or EC50) Reference
Target Compound: 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 301.38 (free base) Piperazine Thiophen-2-yl Propynyl Not reported
BAY 87-2243 ~520 (estimated) Piperazine 4-(Trifluoromethoxy)phenyl Cyclopropyl, pyridinyl HIF1α inhibition (IC50 = 0.7 nM)
V-0219 (Compound 9) 449.43 Morpholine 4-(Trifluoromethyl)phenyl Piperidinyl-methyl GLP-1R PAM (subnanomolar potency)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 302.78 Piperazine Thiophen-2-yl None (HCl salt) Building block for drug discovery
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 302.78 Piperazine Thiophen-3-yl None (HCl salt) Discontinued research compound
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine 250.32 Pyrrolidine Thiophen-2-yl Amine at C3 position No activity reported

Key Observations

Role of Oxadiazole Substituents :

  • Thiophene-containing analogs (target compound, ) lack direct activity data but are structurally similar to bioactive molecules like BAY 87-2243 and V-0217.
  • Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) enhance receptor binding affinity, as seen in GLP-1R modulation .

Impact of Heterocyclic Core :

  • Piperazine (target compound) offers conformational flexibility, whereas morpholine (V-0219) and piperidine (BAY 87-2243) may alter solubility and target engagement.

Functional Group Effects :

  • The propynyl group in the target compound could enhance metabolic stability via alkyne-mediated resistance to oxidation .
  • Hydrochloride salts (e.g., ) improve solubility but may limit blood-brain barrier penetration.

Research Implications

  • Target Compound : The thiophene-oxadiazole-piperazine scaffold warrants exploration in hypoxia-related pathways (like BAY 87-2243) or metabolic disorders (like V-0219).
  • Structural Optimization : Introducing electron-deficient aryl groups or polar substituents could enhance potency, as demonstrated in .

Biological Activity

1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that integrates a piperazine moiety with a thiophene-substituted oxadiazole. This structural combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling with the piperazine moiety. The presence of the thiophene and oxadiazole structures is significant as they contribute to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole core can inhibit various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition)
5cBacillus cereus18 mm
5dStaphylococcus aureus15 mm
5eE. coli12 mm

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives have shown cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for some derivatives were reported to be significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5dHUH710.1
5eMCF715.5
5fHCT11620.3

The mechanisms underlying the biological activities of these compounds are primarily attributed to their ability to inhibit key enzymes involved in cellular processes:

  • Thymidylate Synthase Inhibition : Compounds have been identified as potent inhibitors of thymidylate synthase, crucial for DNA synthesis .
  • VEGFR Inhibition : Some oxadiazole derivatives demonstrated significant inhibition against vascular endothelial growth factor receptor (VEGFR), which is pivotal in tumor angiogenesis .

Case Studies

A notable study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and tested their biological activity against various pathogens and cancer cell lines. The results indicated that modifications in the piperazine side chain significantly influenced both antimicrobial and anticancer activities .

Another study highlighted the use of molecular docking techniques to predict interactions between these compounds and their biological targets, providing insights into their potential efficacy as drug candidates .

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